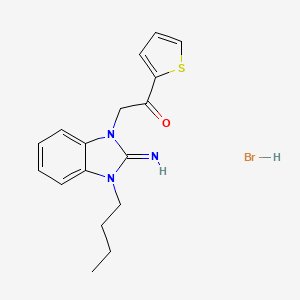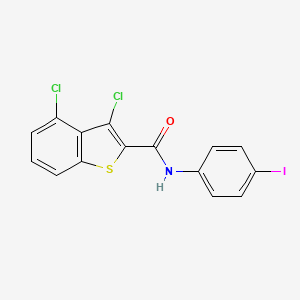![molecular formula C22H24N4O3 B5186965 [3-(3,4-Dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B5186965.png)
[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core linked to a piperidine ring, which is further substituted with a 3,4-dimethoxyaniline group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-Dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, which is achieved through the condensation of o-phenylenediamine with a suitable diketone. The resulting quinoxaline derivative is then subjected to nucleophilic substitution reactions to introduce the piperidine ring. Finally, the 3,4-dimethoxyaniline group is attached via an amination reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are carefully selected to facilitate the desired transformations while minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the quinoxaline and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(3,4-Dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and the development of novel compounds with desirable properties.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, this compound is explored for its therapeutic potential. Research focuses on its efficacy in treating various diseases, including cancer, due to its ability to interact with biological targets at the molecular level.
Industry
Industrially, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in material science and catalysis.
Mécanisme D'action
The mechanism of action of [3-(3,4-Dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the piperidine ring and 3,4-dimethoxyaniline group can bind to enzymes, inhibiting their activity. These interactions lead to various biological effects, including anti-cancer and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone: shares similarities with other quinoxaline derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups The presence of both the piperidine ring and the 3,4-dimethoxyaniline group provides a distinct chemical environment that influences its reactivity and biological activity
Propriétés
IUPAC Name |
[3-(3,4-dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-20-8-6-16(13-21(20)29-2)25-17-4-3-11-26(14-17)22(27)15-5-7-18-19(12-15)24-10-9-23-18/h5-10,12-13,17,25H,3-4,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVMVXPUAOAZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-benzyl-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5186884.png)
![1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane](/img/structure/B5186898.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5186899.png)
![5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5186904.png)
![2-[4-chloro-2-(4-methylpiperazin-1-yl)sulfonylphenoxy]-N-cyclopentylacetamide](/img/structure/B5186907.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5186919.png)

![5-(2-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5186934.png)


![2-fluoro-N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide](/img/structure/B5186957.png)
![2-fluoro-N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186972.png)
![4-[2-(2-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5186980.png)

